molecular formula C10H7ClN2O2 B1318875 Methyl 4-chloroquinazoline-8-carboxylate CAS No. 903130-01-8

Methyl 4-chloroquinazoline-8-carboxylate

Cat. No.: B1318875
CAS No.: 903130-01-8
M. Wt: 222.63 g/mol
InChI Key: CAZALFALOKHBET-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinazoline-8-carboxylate is an organic compound with the molecular formula C10H7ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including drug discovery, pesticide formulations, and photovoltaic materials.

Biochemical Analysis

Biochemical Properties

Methyl 4-chloroquinazoline-8-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the phosphorylation state of various proteins, thereby affecting their activity and function . Additionally, this compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may inhibit the activity of certain transcription factors, resulting in the downregulation of specific genes. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its ability to catalyze reactions. Furthermore, this compound may interact with DNA or RNA, influencing gene expression by altering the transcription or translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cell death or tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, the compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 4-chloroquinazoline-8-carboxylate typically involves the reaction of 4-chloroquinazoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinazoline-8-carboxylic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 4-aminoquinazoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: 4-aminoquinazoline-8-carboxylate, 4-thioquinazoline-8-carboxylate.

    Oxidation Products: Quinazoline-8-carboxylic acid.

    Reduction Products: 4-aminoquinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Methyl 4-chloroquinazoline-8-carboxylate has shown promising antimicrobial properties against various pathogens. In vitro studies indicate its ability to inhibit the growth of certain bacterial strains, likely through mechanisms that disrupt cell wall synthesis and interfere with metabolic pathways.
  • Anticancer Properties :
    • The compound has demonstrated significant anticancer activity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The cytotoxicity was evaluated using IC50 values, indicating the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:
    Cell LineIC50 Value (μM)Mechanism of Action
    MCF-7<10Induces apoptosis; cell cycle arrest at G0/G1 phase
    A549<15Inhibition of ERK1/2 phosphorylation; disruption of microtubule assembly
    The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
  • Kinase Inhibition :
    • Research has indicated that this compound can interact with various kinases, which are crucial in many cellular processes, including cell division and metabolism. This interaction may lead to the development of targeted therapies for cancers driven by aberrant kinase activity.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its preparation typically involves the reaction of 4-chloroquinazoline with methyl chloroformate in the presence of a base such as triethylamine under reflux conditions. This compound can also undergo various chemical reactions, including:

  • Substitution Reactions : Nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
  • Oxidation Reactions : Formation of quinazoline-8-carboxylic acid derivatives.
  • Reduction Reactions : Leading to the formation of 4-aminoquinazoline derivatives.

Anticancer Research

A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing that it induces apoptosis through activation of caspases and modulation of Bcl-2 family proteins. The compound was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Development

In another study focused on antimicrobial applications, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents.

Biological Activity

Methyl 4-chloroquinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a chloro substituent at the 4-position and a methyl ester functional group at the 8-position. Its molecular formula is C_10H_8ClN_2O_2, with a molecular weight of approximately 224.64 g/mol. The unique structural features contribute to its reactivity and biological activity, making it a candidate for further pharmacological development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has demonstrated promising anticancer activity in several studies. For instance, it has been tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's cytotoxicity was evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 Value (μM) Mechanism of Action
MCF-7<10Induces apoptosis; cell cycle arrest at G0/G1 phase
A549<15Inhibition of ERK1/2 phosphorylation; disruption of microtubule assembly

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

The biological activity of this compound is largely mediated through its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity: The compound can inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Regulation: It influences cell cycle dynamics, particularly causing arrest in the G0/G1 phase, thereby preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

  • Cytotoxicity Against Cancer Cells:
    A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing significant apoptosis induction at concentrations below 10 μM. The mechanism involved disruption of mitochondrial function and activation of caspase pathways .
  • Antibacterial Activity:
    In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to standard antibiotics.

Properties

IUPAC Name

methyl 4-chloroquinazoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZALFALOKHBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590487
Record name Methyl 4-chloroquinazoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-01-8
Record name Methyl 4-chloroquinazoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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